molecular formula C13H8BrFOS B3039461 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1082708-51-7

3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B3039461
CAS No.: 1082708-51-7
M. Wt: 311.17 g/mol
InChI Key: AVNHRWUYKJYYIL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one is an organic compound that features both a brominated thiophene ring and a fluorinated phenyl ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Enone: The brominated thiophene is then reacted with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate and a solvent like ethanol to form the enone through a Claisen-Schmidt condensation.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of alcohols or alkanes.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: Its electronic properties make it useful in the development of organic semiconductors.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

    Electronics: Used in the manufacture of organic light-emitting diodes (OLEDs) and other electronic devices.

    Polymers: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering biological pathways. In materials science, its electronic properties would be key, affecting conductivity and other characteristics.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-2-thienyl)-1-phenylprop-2-en-1-one: Lacks the fluorine atom, which may affect its electronic properties.

    3-(2-Thienyl)-1-(4-fluorophenyl)prop-2-en-1-one: Lacks the bromine atom, which may alter its reactivity.

Uniqueness

The presence of both bromine and fluorine atoms in 3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one makes it unique, potentially offering a combination of electronic properties and reactivity that is not found in similar compounds.

Properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFOS/c14-10-7-12(17-8-10)5-6-13(16)9-1-3-11(15)4-2-9/h1-8H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNHRWUYKJYYIL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC(=CS2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC(=CS2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one
Reactant of Route 6
3-(4-Bromo-2-thienyl)-1-(4-fluorophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.